
1-Amino-2-(2-naphthyl)propan-2-ol
Descripción general
Descripción
1-Amino-2-(2-naphthyl)propan-2-ol, also known as NAP, is an organic compound with a wide range of applications in both research and industry. NAP has been used as a reagent in organic synthesis, as a photosensitizer in photodynamic therapy, and as a fluorescent probe in biosensing.
Aplicaciones Científicas De Investigación
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1983) synthesized a series of compounds, including 1-(aralkylamino)-3-(aryloxy)propan-2-ols, to investigate their cardioselectivity. The binding affinities of these compounds were assessed using rat ventricular muscle and lung membrane preparations. The results indicated that the presence of specific substituents on the amino group and the aryloxy ring significantly influenced cardioselectivity. Specifically, one compound showed high cardioselectivity due to its 2-(2-methoxyphenoxy)ethyl substituent on the amino group. This study suggests a potential research application of 1-Amino-2-(2-naphthyl)propan-2-ol in understanding and developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1983).
Electrochemical Reduction of Oxygen to Hydrogen Peroxide
Another study by Calabrese et al. (1983) focused on the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide using derivatives of 1,4-naphthoquinone. These derivatives, synthesized to include specific substituents, served as catalysts for the reduction process. The research demonstrated the feasibility of using such compounds to efficiently produce hydrogen peroxide, highlighting a potential application in the development of sustainable chemical processes (Calabrese et al., 1983).
Synthesis and Study of Poly(5-amino 1-naphthol) Film
Pham et al. (1994) investigated the electrooxidation of 5-amino 1-naphthol leading to the formation of polymeric films on electrodes. These films exhibited well-defined redox systems and were conductive when prepared in aqueous media. The electropolymerization was suggested to occur through the amino groups, providing insights into the potential use of 1-Amino-2-(2-naphthyl)propan-2-ol derivatives in creating conductive polymeric materials for various electronic applications (Pham et al., 1994).
Chirality and Hydrogen Bonding Studies
Seurre et al. (2004) explored the effects of chirality on the formation of van der Waals complexes involving (±)2-naphthyl-1-ethanol and amino alcohols. The study revealed chiral discrimination in both electronic and vibrational spectra, suggesting the potential application of 1-Amino-2-(2-naphthyl)propan-2-ol in studying inter- and intramolecular hydrogen bonding and chiral interactions at the molecular level (Seurre et al., 2004).
Fluorescent and Colorimetric Anion Sensors
Duke et al. (2010) reviewed the development of anion sensors using 1,8-naphthalimide structures, including 4-amino-1,8-naphthalimides, for fluorescent and colorimetric sensing. These sensors have applications in detecting various anions in organic and aqueous solutions, indicating a potential research avenue for derivatives of 1-Amino-2-(2-naphthyl)propan-2-ol in creating sensitive and selective sensors for environmental and biological monitoring (Duke et al., 2010).
Propiedades
IUPAC Name |
1-amino-2-naphthalen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,15H,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWFUGZFSNSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



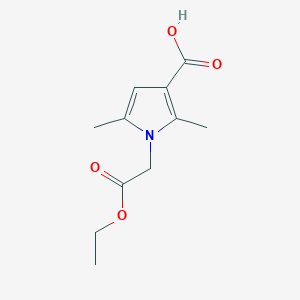
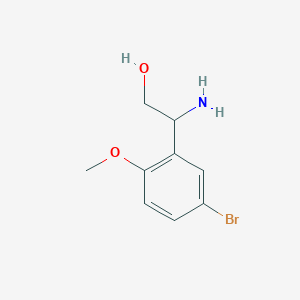
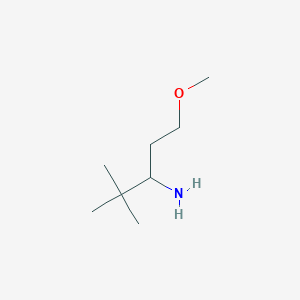
![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
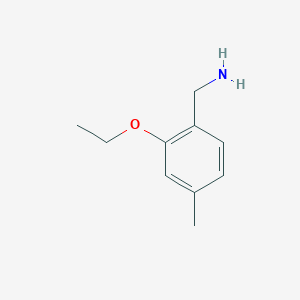

![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
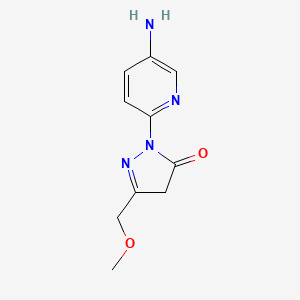


![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)